molecular formula C20H17BrN4O B2413621 1-(4-bromophenyl)-5-(2,5-dimethylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1326931-06-9

1-(4-bromophenyl)-5-(2,5-dimethylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B2413621
CAS RN: 1326931-06-9
M. Wt: 409.287
InChI Key: SGNPNIJFQKKOOQ-UHFFFAOYSA-N
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Description

The compound “1-(4-bromophenyl)-5-(2,5-dimethylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” is also known as Brodimoprim . It is a structural derivative of trimethoprim, where the 4-methoxy group of trimethoprim is replaced with a bromine atom .


Molecular Structure Analysis

The molecular formula of Brodimoprim is C13H15BrN4O2 . The compound has a molar mass of 339.193 g/mol . The structure includes a bromine atom attached to a phenyl ring, which is further connected to a pyrimidine ring .


Physical And Chemical Properties Analysis

Brodimoprim has a melting point range of 225 to 228 °C (437 to 442 °F) .

Scientific Research Applications

  • Synthesis and Anticancer Activity : A series of pyrazolopyrimidines derivatives were synthesized and evaluated for their potential as anticancer and anti-5-lipoxygenase agents. Notably, compounds in this series displayed significant cytotoxic activities against HCT-116 and MCF-7 cell lines, as well as inhibitory activity against 5-lipoxygenase, indicating potential therapeutic applications in cancer treatment and inflammation management (Rahmouni et al., 2016).

  • Synthesis and Structural Analysis : Another study focused on synthesizing various pyrazolopyrimidine derivatives and exploring their structure-activity relationships. The compounds were tested for their cytotoxic activities, particularly against the MCF-7 human breast adenocarcinoma cell line. The findings suggested that structural modifications in these compounds could significantly influence their biological activities, with some showing potent inhibitory effects (Abdellatif et al., 2014).

  • Anti-Inflammatory and Ulcerogenicity Studies : New derivatives of pyrazolopyrimidin-4(5H)-one were synthesized and evaluated for their anti-inflammatory activity. The study also assessed the ulcerogenic effects of these compounds, revealing that certain derivatives exhibited comparable activity to the reference drug indomethacin but with minimal ulcerogenic effects. This suggests their potential as safer anti-inflammatory agents (El-Tombary, 2013).

Mechanism of Action

As with trimethoprim, Brodimoprim is a selective inhibitor of bacterial dihydrofolate reductase . This means it prevents bacteria from synthesizing folate, a vitamin that is essential for their growth and reproduction .

properties

IUPAC Name

1-(4-bromophenyl)-5-[(2,5-dimethylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN4O/c1-13-3-4-14(2)15(9-13)11-24-12-22-19-18(20(24)26)10-23-25(19)17-7-5-16(21)6-8-17/h3-10,12H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNPNIJFQKKOOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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